molecular formula C8H14N2O5 B3266457 L-gamma-glutamyl-D-alanine CAS No. 42592-56-3

L-gamma-glutamyl-D-alanine

Cat. No.: B3266457
CAS No.: 42592-56-3
M. Wt: 218.21 g/mol
InChI Key: WQXXXVRAFAKQJM-UHNVWZDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-gamma-glutamyl-D-alanine can be synthesized enzymatically using D-alanine gamma-glutamyltransferase. The reaction involves the substrates L-glutamine and D-alanine, which are converted to this compound and ammonia under specific conditions . The enzyme catalyzes the transfer of the gamma-glutamyl group from L-glutamine to D-alanine, forming the desired dipeptide.

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express D-alanine gamma-glutamyltransferase. These microorganisms are cultured under controlled conditions to optimize the yield of the dipeptide. The process may include steps such as fermentation, enzyme extraction, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-gamma-glutamyl-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific peptidases can be used to hydrolyze this compound.

    Transpeptidation: Gamma-glutamyltransferases and suitable acceptor substrates (e.g., amino acids or peptides) are required for transpeptidation reactions.

Major Products Formed

    Hydrolysis: L-glutamic acid and D-alanine.

    Transpeptidation: Various gamma-glutamyl peptides, depending on the acceptor substrate used.

Mechanism of Action

L-gamma-glutamyl-D-alanine exerts its effects primarily through its involvement in gamma-glutamyltransferase-catalyzed reactions. The gamma-glutamyl group is transferred from L-glutamine to D-alanine, forming the dipeptide. This reaction is crucial in the metabolism of glutathione and other gamma-glutamyl compounds . The molecular targets include gamma-glutamyltransferases and related enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-gamma-glutamyl-D-alanine is unique due to its specific configuration (L-glutamic acid and D-alanine) and its role in gamma-glutamyltransferase-catalyzed reactions. This configuration may confer distinct biochemical properties and specificities compared to other gamma-glutamyl compounds.

Properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxyethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXXVRAFAKQJM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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